molecular formula C17H13BrN2O4 B5706541 methyl 7-[(4-bromobenzoyl)amino]-2-methyl-1,3-benzoxazole-5-carboxylate

methyl 7-[(4-bromobenzoyl)amino]-2-methyl-1,3-benzoxazole-5-carboxylate

Cat. No. B5706541
M. Wt: 389.2 g/mol
InChI Key: VYEGLXPMDPEDFH-UHFFFAOYSA-N
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Description

Methyl 7-[(4-bromobenzoyl)amino]-2-methyl-1,3-benzoxazole-5-carboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of methyl 7-[(4-bromobenzoyl)amino]-2-methyl-1,3-benzoxazole-5-carboxylate varies depending on its application. In cancer therapy, this compound inhibits the activity of PARP-1, which leads to the accumulation of DNA damage and ultimately cell death. In antimicrobial activity, this compound disrupts the bacterial cell membrane and inhibits bacterial growth. In fluorescence imaging, this compound binds to zinc ions and emits fluorescence upon excitation.
Biochemical and Physiological Effects:
Methyl 7-[(4-bromobenzoyl)amino]-2-methyl-1,3-benzoxazole-5-carboxylate has been shown to have various biochemical and physiological effects. In cancer therapy, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. In antimicrobial activity, this compound has been shown to disrupt bacterial cell membrane integrity and inhibit bacterial growth. In fluorescence imaging, this compound has been shown to selectively bind to zinc ions and emit fluorescence, making it a useful tool for detecting zinc ions in biological systems.

Advantages and Limitations for Lab Experiments

The advantages of using methyl 7-[(4-bromobenzoyl)amino]-2-methyl-1,3-benzoxazole-5-carboxylate in lab experiments include its high potency and selectivity, as well as its fluorescent properties for imaging applications. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of methyl 7-[(4-bromobenzoyl)amino]-2-methyl-1,3-benzoxazole-5-carboxylate. These include:
1. Further studies to determine the safety and efficacy of this compound in cancer therapy and antimicrobial activity.
2. Development of new derivatives of this compound with improved potency and selectivity.
3. Investigation of the potential applications of this compound in other fields such as neuroscience and materials science.
4. Development of new imaging techniques using this compound for detecting other metal ions in biological systems.
5. Investigation of the potential use of this compound as a fluorescent probe for in vivo imaging.
In conclusion, methyl 7-[(4-bromobenzoyl)amino]-2-methyl-1,3-benzoxazole-5-carboxylate is a promising chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its derivatives.

Synthesis Methods

The synthesis of methyl 7-[(4-bromobenzoyl)amino]-2-methyl-1,3-benzoxazole-5-carboxylate involves the reaction of 2-amino-5-bromo-4-methylbenzoic acid with 2-amino-5-methylbenzoxazole-7-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then methylated using dimethyl sulfate to obtain the final compound.

Scientific Research Applications

Methyl 7-[(4-bromobenzoyl)amino]-2-methyl-1,3-benzoxazole-5-carboxylate has been studied for its potential applications in various fields such as cancer therapy, antimicrobial activity, and fluorescence imaging. In cancer therapy, this compound has shown promising results as a potential inhibitor of the enzyme poly(ADP-ribose) polymerase 1 (PARP-1), which is involved in DNA repair and cell survival. In antimicrobial activity, this compound has demonstrated activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. In fluorescence imaging, this compound has been used as a fluorescent probe for detecting zinc ions in biological systems.

properties

IUPAC Name

methyl 7-[(4-bromobenzoyl)amino]-2-methyl-1,3-benzoxazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O4/c1-9-19-13-7-11(17(22)23-2)8-14(15(13)24-9)20-16(21)10-3-5-12(18)6-4-10/h3-8H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEGLXPMDPEDFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C(=CC(=C2)C(=O)OC)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 7-{[(4-bromophenyl)carbonyl]amino}-2-methyl-1,3-benzoxazole-5-carboxylate

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